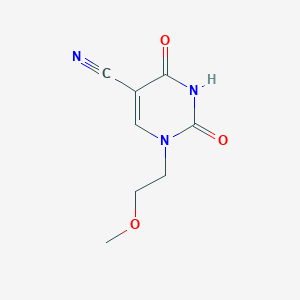

2-((1-甲基-1H-咪唑-2-基)硫代)-N1,N3-二苯基丙二酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .

Synthesis Analysis

Imidazole derivatives have been synthesized and evaluated for various biological activities . For example, 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole was synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can vary. For example, the molecular formula of 2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid is C13H13N3O3S with a molecular weight of 291.33 .

Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary. For example, 2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid has a predicted melting point of 237.94° C, a predicted boiling point of 554.25° C, a predicted density of 1.4 g/cm 3, and a predicted refractive index of n 20D 1.66 .

科学研究应用

代谢和相互作用研究

咪唑衍生物,如伊达非那新,已对其被人体细胞色素 P450 酶和 UDP-葡萄糖醛酸转移酶代谢进行了研究。值得注意的是,伊达非那新的消除和氧化代谢产物的产生主要由 CYP3A4 催化,与已知的 CYP3A4 抑制剂(如酮康唑)共同孵育时观察到显着的抑制作用。这些发现突出了特定酶在咪唑衍生物代谢中的关键作用及其药物相互作用的潜力 (Kanayama 等人,2007)。

抗菌和抗真菌活性

咪唑类似物已显示出对病原真菌和细菌的显着生物活性。研究已经合成了具有有效抗菌特性的新型咪唑衍生物,特别是对白色念珠菌、须癣毛癣菌和奥杜安小孢癣菌。这些发现表明咪唑衍生物作为开发新型抗菌剂的候选物的潜力 (Dahiya, 2008)。

化学合成中的催化应用

基于咪唑的 N-杂环卡宾 (NHC) 已被确定为酯交换和酰化反应的有效催化剂。这些催化剂促进在室温下由醇和乙酸乙烯酯形成酯,表明它们的用途广泛且在各种合成应用中具有潜在的效用 (Grasa 等人,2002)。

未来方向

The future directions of research on imidazole derivatives are promising. They are key components to functional molecules that are used in a variety of everyday applications . The recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the potential for the development of new drugs .

作用机制

Target of Action

It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and other proteins, influencing their function and leading to various therapeutic effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds or other types of non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in a therapeutic effect .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, cancer, bacterial and viral infections, and other disease processes .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary widely, depending on their specific chemical structure .

Result of Action

Imidazole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action . These can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell proliferation and survival .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the activity and stability of imidazole derivatives . Additionally, the specific biological environment (e.g., the presence of specific proteins or other biomolecules) can also influence the efficacy of these compounds .

属性

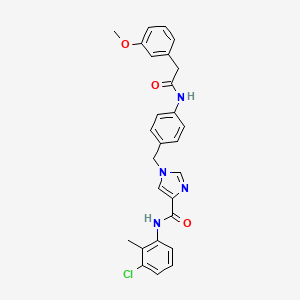

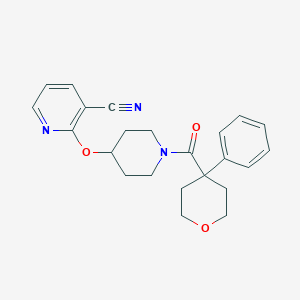

IUPAC Name |

2-(1-methylimidazol-2-yl)sulfanyl-N,N'-diphenylpropanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c1-23-13-12-20-19(23)26-16(17(24)21-14-8-4-2-5-9-14)18(25)22-15-10-6-3-7-11-15/h2-13,16H,1H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQAPLWAWNLUSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SC(C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2973909.png)

![2-Acetamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2973913.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2973922.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone](/img/structure/B2973927.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B2973928.png)